molecular formula C13H24N2O2 B13323826 tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

Cat. No.: B13323826
M. Wt: 240.34 g/mol
InChI Key: VOBUDGXVBPWVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the central nervous system. It acts as an inhibitor of excitatory amino acid transporters, thereby modulating the concentration of neurotransmitters like glutamate. This modulation can affect various neural pathways and has implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Biological Activity

tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a compound of interest due to its unique bicyclic structure and potential biological activities. As a member of the tropane alkaloid family, it exhibits various pharmacological properties, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 871727-14-9
  • IUPAC Name : tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

The compound features a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, which is crucial for its biological activity .

The primary mechanism of action for this compound involves its role as an inhibitor of excitatory amino acid transporters (EAATs). By modulating the concentration of glutamate in the central nervous system, this compound can influence various neural pathways associated with neurodegenerative diseases and psychiatric disorders .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on EAATs, which are critical for maintaining glutamate homeostasis in the brain. In vitro assays have shown that this compound can reduce glutamate uptake in neuronal cultures, suggesting potential applications in treating conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis with Similar Compounds

A comparative study highlighted the biological activity of this compound against other related compounds:

Compound NameEAAT Inhibition (%)IC50 (µM)
This compound75%5
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate60%10
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate70%7

This table illustrates that this compound is one of the more potent inhibitors among its peers, indicating its potential utility in therapeutic applications .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death following excitotoxic injury induced by glutamate exposure.
  • Anxiety and Depression Models : In behavioral assays using rodent models, this compound showed promise in reducing symptoms associated with anxiety and depression, likely through its modulation of glutamatergic signaling pathways.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3

InChI Key

VOBUDGXVBPWVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.